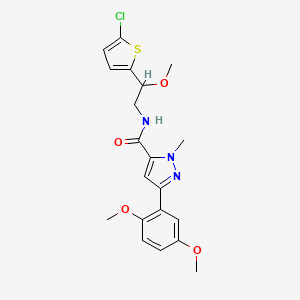

N-cyclohexyl-N-ethyl-1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is part of a larger family of heterocyclic compounds that have garnered interest for their potential applications in various fields of chemistry and pharmacology. While the direct literature specifically addressing all aspects of this compound is limited, insights can be gleaned from related research on similar compounds, focusing on their synthesis, molecular structure, and properties.

Synthesis Analysis

The synthesis of similar heterocyclic compounds typically involves condensation reactions with substituted isatin derivatives or other heterocyclic scaffolds, employing techniques such as reflux in absolute ethanol in the presence of acid catalysts to promote cyclization and achieve the desired compound structure (Journals Iosr, Priyanka B Kolanpaka, & Sammaiah Gade, 2015). Such processes underline the complexity and versatility of synthetic routes available for constructing the N-cyclohexyl-N-ethyl-1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide framework.

Molecular Structure Analysis

Molecular structure analysis of related compounds is typically conducted using techniques like IR, Mass, PMR spectra, and X-ray crystallography. These analytical methods provide critical insights into the compound’s molecular geometry, electronic structure, and the spatial arrangement of atoms, essential for understanding its reactivity and properties (Xuechen Hao et al., 2017).

Chemical Reactions and Properties

Chemical reactions and properties of this compound would involve its behavior in various chemical environments, reactivity towards different reagents, and the stability of its heterocyclic core under different conditions. Research on similar compounds shows a range of reactivities, from participating in further cyclization reactions to undergoing substitution or addition reactions depending on the functional groups present (Abdulaziz Alnajjar et al., 2008).

Physical Properties Analysis

The physical properties, such as melting points, solubility in various solvents, and crystalline structure, are critical for understanding the compound's applicability in practical scenarios. These properties are determined through empirical studies, often involving the synthesis and recrystallization of the compound under study and can vary significantly based on subtle differences in molecular structure (Chin‐Ping Yang, S. Hsiao, & Huei-Wen Yang, 1999).

Chemical Properties Analysis

The chemical properties encompass the compound's reactivity, including its acid-base behavior, potential for forming derivatives, and interactions with various chemical reagents. These aspects are crucial for tailoring the compound for specific applications, whether in materials science, medicinal chemistry, or as intermediates in organic syntheses (S. Miyano et al., 1976).

Applications De Recherche Scientifique

Radiolabeling and Biological Properties

Compounds similar to the one mentioned have been synthesized and radiolabeled for biological studies. For instance, fluorinated derivatives of WAY 100635, a known compound used in neuroscience research, have been developed for better understanding their interaction with the serotonin system in the brain. These derivatives, including those incorporating fluorine-18, have been evaluated in rats to assess their potential in imaging studies, particularly for mapping serotonin 1A receptors. The pharmacokinetic properties and specific binding ratios of these compounds provide valuable insights into their suitability for in vivo imaging applications in neuroscience research (Lang et al., 1999).

Heterocyclic Compound Synthesis

The compound is related to heterocyclic chemistry, where new moieties are synthesized for potential applications in drug development and material science. For example, new heterocyclic compounds have been synthesized and screened for cytotoxic and antioxidant activities, contributing to the development of new therapeutic agents. These compounds often undergo various reactions, including condensation with different substrates, to explore their biological activities and potential as drug candidates (IOSR Journals, Kolanpaka & Gade, 2015).

Electrophilic Aminations

Electrophilic amination reactions are crucial in organic synthesis, allowing the introduction of nitrogen-containing groups into molecules. Compounds similar to the one can be used in electrophilic amination processes, leading to the synthesis of a wide range of nitrogen-containing derivatives. These reactions are pivotal in the synthesis of azines, hydrazines, and other nitrogen-rich compounds, which have various applications in pharmaceuticals, agrochemicals, and materials science (Andreae & Schmitz, 1991).

Drug Metabolism Studies

Compounds with structural similarities to the one mentioned are often used in studying drug metabolism and disposition. For example, the use of fluorine-19 NMR spectroscopy in drug discovery programs supports the selection of candidates by providing detailed information on the metabolic fate and excretion balance of potential drugs. This includes understanding how compounds are metabolized in the body and identifying major metabolites, which is crucial for assessing the safety and efficacy of pharmaceutical compounds (Monteagudo et al., 2007).

Catalysis and Oxidation Reactions

Similar compounds are also explored in catalysis, particularly in oxidation reactions involving hydrocarbons. The development of catalytic systems that can efficiently oxidize hydrocarbons to more valuable products using environmentally benign oxidants like hydrogen peroxide is an area of significant interest. This research contributes to the field of green chemistry by developing more sustainable chemical processes (Schuchardt et al., 1996).

Propriétés

IUPAC Name |

N-cyclohexyl-N-ethyl-1-[(4-fluorophenyl)methyl]-6-oxopyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O2/c1-2-23(17-6-4-3-5-7-17)20(26)18-12-13-19(25)24(22-18)14-15-8-10-16(21)11-9-15/h8-13,17H,2-7,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXDIPZNBBSZCQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)C(=O)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-N-ethyl-1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

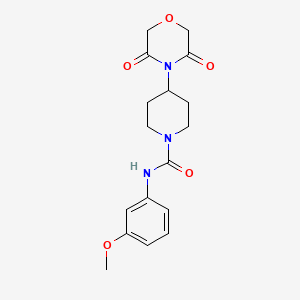

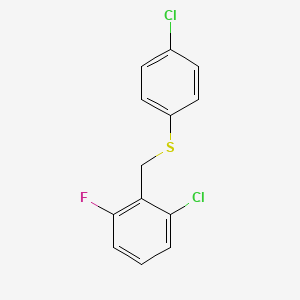

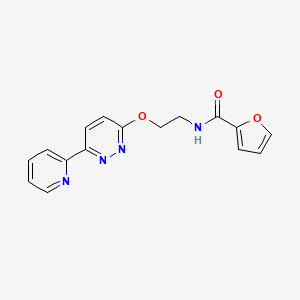

![Ethyl 4-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2496890.png)

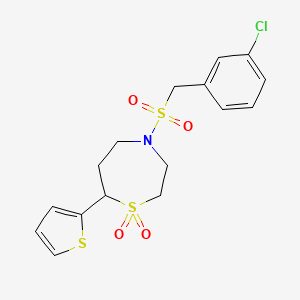

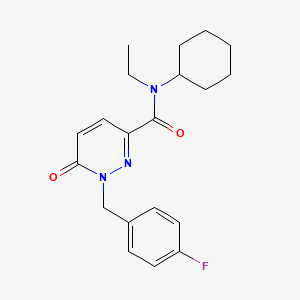

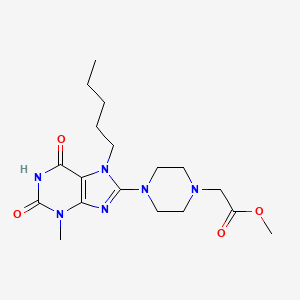

![ethyl 2-((5-(4-chlorophenyl)-2,2-dioxido-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate](/img/structure/B2496897.png)

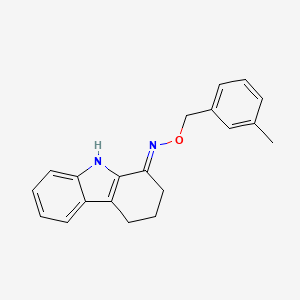

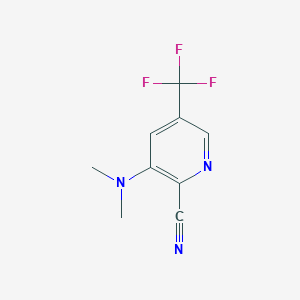

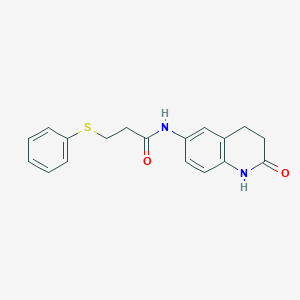

![(E)-N-benzyl-3-[5-(2-bromophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B2496898.png)

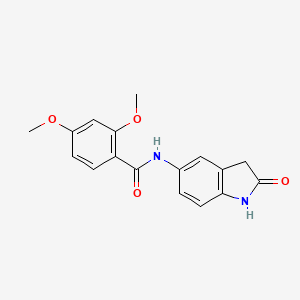

![5-[(2-Chlorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2496899.png)